1-(2-Amino-3-ethoxyphenyl)ethanone
Description
1-(2-Amino-3-ethoxyphenyl)ethanone is a substituted acetophenone derivative featuring an amino group at the 2-position and an ethoxy group at the 3-position of the phenyl ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 179.22 g/mol. The ethoxy group contributes moderate lipophilicity, while the amino group enables hydrogen bonding, influencing solubility and reactivity. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, though its specific applications require further exploration.
Properties
CAS No. |
106634-70-2 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.219 |
IUPAC Name |
1-(2-amino-3-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H13NO2/c1-3-13-9-6-4-5-8(7(2)12)10(9)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
VUAVPHBUAQDRRE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1N)C(=O)C |
Synonyms |
Ethanone,1-(2-amino-3-ethoxyphenyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 1-(2-Amino-3-ethoxyphenyl)ethanone vary in substituent type, position, and electronic effects. Below is a detailed analysis:
Substituent Variations and Electronic Effects
1-(2-Amino-3-hydroxyphenyl)ethanone
- Substituents: Hydroxyl (-OH) at position 3, amino (-NH₂) at position 2.
- Molecular Weight : 151.17 g/mol .
- Key Properties :
- Synthesis: Catalytic hydrogenation of 3-hydroxy-2-nitroacetophenone using Pt/C or Raney nickel .
- Bioactivity : Demonstrates antioxidant activity in DPPH assays .
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone
- Substituents : Chloro (-Cl) at position 3, methoxy (-OCH₃) at position 4.
- Molecular Weight : 199.63 g/mol .
- Reduced solubility compared to hydroxyl analogs due to lower polarity.
- Synthesis: Reduction of nitro precursors or hydrogenolysis of halogenated intermediates .
1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone
Functional Group Modifications
1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone
- Substituents : Trifluoroacetyl (-COCF₃) at position 1, methoxy at position 3.
- Molecular Weight : 247.18 g/mol .
- Key Properties: Strong electron-withdrawing effects from trifluoro group enhance electrophilicity. Potential applications in antimalarial agents, as seen in related trifluoroacetyl indole derivatives .
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
